molecular formula C14H17FN2O B2791414 1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2196080-16-5

1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2791414
CAS No.: 2196080-16-5
M. Wt: 248.301
InChI Key: RYXSUYRRRDJNMV-UHFFFAOYSA-N
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Description

1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one is a compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by the introduction of the prop-2-en-1-one group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-2-one
  • 1-[4-(3-Chlorophenyl)piperazin-1-yl]prop-2-en-1-one
  • 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one

Uniqueness

1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the 3-fluorophenylmethyl group, which can influence its binding affinity and selectivity for specific molecular targets. This structural feature may enhance its pharmacological profile and make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-2-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h2-5,10H,1,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXSUYRRRDJNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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